1,6-Diphenylhexane-1,3,4,6-tetrone
Description
General Context of Polyketone Chemical Structures
Polyketones are polymers that feature a backbone containing polar ketone groups. wikipedia.org4spe.org This structural characteristic imparts a strong attraction between polymer chains, leading to high melting points and good resistance to solvents. wikipedia.orgwikiwand.com Aliphatic polyketones, a significant subgroup, are typically synthesized from inexpensive monomers like ethylene (B1197577) and carbon monoxide. wikipedia.org The alternating structure of carbonyl and olefin groups in these polymers results in a unique combination of high tensile strength, stiffness, and excellent tribological properties. 4spe.orgesprixtech.com
Tetraketones, such as 1,6-Diphenylhexane-1,3,4,6-tetrone, represent a more discrete molecular form within the broader polyketone family. These compounds are considered important precursors in the synthesis of various heterocyclic compounds. researchgate.net Their synthesis often involves methods like the Knoevenagel-Michael cascade reaction, which can be performed under environmentally friendly conditions. researchgate.netbenthamdirect.com
Table 1: General Properties of Aliphatic Polyketones
| Property | Description |
|---|---|
| Crystallinity | High |
| Mechanical Strength | High tensile strength and stiffness |
| Impact Strength | Good |
| Tribological Properties | High resistance to friction, abrasion, and wear |
| Chemical Resistance | Excellent |
| Hydrolysis Resistance | Excellent |
| Thermal Stability | Good |
Historical Context of this compound Research
The study of polycarbonyl compounds has a rich history. While the specific timeline for the initial synthesis and characterization of this compound is not extensively documented in readily available literature, the foundational chemistry of related compounds dates back to the 19th and early 20th centuries. For instance, the discovery of tetracarbonylnickel, Ni(CO)₄, in 1890 by Ludwig Mond was a landmark event in the field of metal carbonyl chemistry. wikipedia.org This pioneering work laid the groundwork for understanding the bonding and reactivity of carbonyl-containing compounds.
Research into tetraketones as a distinct class of organic compounds gained momentum with the development of new synthetic methodologies. The synthesis of a tetraketone of the tetracyclo[5.5.1.04,13.010,13]tridecane series, published in 1978, highlights the ongoing interest in these complex structures. acs.org More recently, research has focused on developing greener and more efficient synthetic routes to tetraketones, utilizing water as a solvent and avoiding the use of harsh catalysts. rsc.org
The specific compound this compound, with the CAS number 53454-78-7, has been cataloged in chemical databases, indicating its synthesis and availability for research purposes. nih.govchemicalbook.comepa.gov However, detailed historical accounts of its discovery and early investigations remain relatively obscure.
Significance of this compound in Advanced Organic Synthesis
The significance of this compound in advanced organic synthesis lies in its potential as a versatile building block. The presence of four ketone functionalities provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of complex molecular architectures, particularly heterocyclic compounds.
Tetraketones are recognized as important precursors for the synthesis of xanthenes and acridinediones, which are known to possess notable biological activities. researchgate.net The general synthetic approach often involves a tandem Knoevenagel condensation followed by a Michael addition reaction between an aldehyde and a 1,3-diketone. rsc.org This methodology has been refined to be more environmentally benign, for instance, by carrying out the reaction in water, which can act as a catalyst itself. rsc.org
The reactivity of the carbonyl groups in this compound can be harnessed to create a diverse range of derivatives. These reactions could include nucleophilic additions, condensations, and rearrangements, opening avenues for the synthesis of novel compounds with potentially interesting chemical and physical properties. While specific, large-scale applications of this compound are not widely reported, its structural features make it a compound of interest for exploratory synthetic chemistry and the development of new organic materials.
Table 2: Chemical Data for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| CAS Number | 53454-78-7 nih.gov |
| Molecular Formula | C₁₈H₁₄O₄ nih.gov |
| Molecular Weight | 294.3 g/mol nih.gov |
| InChIKey | DXOCHFDLWWHNBR-UHFFFAOYSA-N nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6-diphenylhexane-1,3,4,6-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-15(13-7-3-1-4-8-13)11-17(21)18(22)12-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOCHFDLWWHNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(=O)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311495 | |
| Record name | 1,6-diphenylhexane-1,3,4,6-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53454-78-7 | |
| Record name | NSC243688 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-diphenylhexane-1,3,4,6-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-DIPHENYL-HEXANE-1,3,4,6-TETRAONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 1,6 Diphenylhexane 1,3,4,6 Tetrone and Analogous Tetraketones
Classical Synthetic Pathways: Oxidation-Based Approaches
The most established and traditional method for the synthesis of 1,6-diphenylhexane-1,3,4,6-tetrone relies on the oxidation of the corresponding diketone precursor, 1,6-diphenylhexane-1,6-dione. This transformation targets the methylene (B1212753) groups positioned alpha to the carbonyl functionalities.
A cornerstone of this approach is the Riley oxidation , which employs selenium dioxide (SeO₂) as the oxidizing agent. wikipedia.org This reaction is a well-documented method for the conversion of an active methylene group adjacent to a carbonyl into a 1,2-dicarbonyl unit. nih.gov The mechanism of the Riley oxidation involves the enol form of the ketone attacking the electrophilic selenium center of SeO₂. Subsequent rearrangement and hydrolysis steps lead to the formation of the desired α-diketone, liberating elemental selenium as a byproduct. wikipedia.org
In a typical procedure, 1,6-diphenylhexane-1,6-dione is treated with selenium dioxide in a suitable solvent, such as dioxane or acetic acid, often with the addition of a small amount of water. The reaction mixture is heated to facilitate the oxidation. For instance, the oxidation of acetophenone (B1666503) to phenylglyoxal, a related α-ketoaldehyde, is achieved by refluxing with selenium dioxide in aqueous dioxane. orgsyn.org While specific yield data for the direct oxidation of 1,6-diphenylhexane-1,6-dione to the tetraketone is not extensively reported in readily available literature, the general applicability of the Riley oxidation to diketones suggests this is a viable, albeit potentially moderate-yielding, pathway. The purification process can be challenging due to the toxic nature of selenium compounds and the formation of selenium-containing byproducts. nih.gov
Modern Catalyst-Mediated Synthesis Routes
In recent years, the focus has shifted towards the development of more efficient and selective synthetic methods, leveraging the power of catalysis to overcome the limitations of classical approaches.
Lewis Acid Catalysis in Tetraketone Formation
Lewis acid catalysis plays a pivotal role in a variety of organic transformations by activating substrates towards nucleophilic attack. wikipedia.org In the context of tetraketone synthesis, Lewis acids can be employed to promote acylation reactions, which are fundamental to building the carbon skeleton. While specific examples detailing the Lewis acid-catalyzed synthesis of this compound are not prevalent, the principles can be applied to the formation of its precursors or analogous structures.
Lewis acids such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂) are commonly used to catalyze Friedel-Crafts acylation reactions, which could be a potential route to introduce the benzoyl groups onto a hexane (B92381) derivative. wikipedia.org Furthermore, Lewis acids can activate carbonyl compounds, facilitating aldol-type reactions or Michael additions that could be part of a multi-step synthesis of the tetraketone scaffold. The use of chiral Lewis acids can also introduce stereoselectivity in such reactions. wikipedia.org
A general paradigm for Lewis acid catalysis involves the coordination of the Lewis acid to a Lewis basic site on the substrate, typically an oxygen or nitrogen atom, thereby increasing the electrophilicity of the substrate. youtube.com This activation facilitates bond formation with a nucleophile. The development of more sophisticated Lewis acid catalysts, including lanthanide triflates, has expanded the scope and efficiency of these reactions, even allowing for catalysis in environmentally benign solvents like water. researchgate.net
Phase-Transfer Catalysis for Enhanced Tetraketone Synthesis
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. epa.gov This methodology can enhance reaction rates, improve yields, and often allows for the use of milder reaction conditions and less hazardous solvents, aligning with the principles of green chemistry. nih.gov
In the synthesis of diketones and tetraketones, PTC can be particularly useful for reactions involving anionic intermediates. For instance, the alkylation or acylation of active methylene compounds, which are key steps in building the carbon backbone of this compound, can be efficiently carried out under PTC conditions. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the anionic nucleophile from the aqueous phase to the organic phase where it can react with the organic substrate. epa.govyoutube.com
While direct application of PTC to the synthesis of this compound is not extensively documented, its utility in related transformations is well-established. For example, solid-liquid phase-transfer catalysis has been shown to be effective in various condensation reactions. sapub.org This suggests that PTC could be a valuable tool for improving the efficiency of classical synthetic routes to this tetraketone, for example, by facilitating the oxidation of 1,6-diphenylhexane-1,6-dione under milder, two-phase conditions.
Multi-Component Reactions for Constructing Tetraketone Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.netichem.md While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the core structure or its analogs.
For instance, a tandem Knoevenagel condensation followed by a Michael addition is a common strategy for the synthesis of tetraketones, particularly cyclic derivatives. rsc.org This approach involves the reaction of an aldehyde with two equivalents of a 1,3-dicarbonyl compound. Such a reaction could potentially be adapted for the synthesis of linear tetraketones. The development of catalyst-free MCRs in water further enhances the green credentials of this approach. rsc.org
The exploration of novel MCRs remains an active area of research, and it is conceivable that a convergent, one-pot synthesis of 1,6-diaryl-1,3,4,6-tetraketones could be developed by carefully selecting the appropriate starting materials and reaction conditions.
Synthetic Strategies for Structural Analogs and Derivatives of this compound
The synthetic methodologies described above can be adapted to produce a variety of structural analogs and derivatives of this compound. By varying the starting materials, chemists can introduce different substituents on the phenyl rings or modify the length of the hexane chain.
For example, using substituted benzaldehydes or acetophenones in the initial steps of the synthesis would lead to tetraketones with functionalized aryl groups. The table below illustrates the potential for generating diverse analogs through these synthetic strategies.
| Starting Material 1 | Starting Material 2 | Synthetic Method | Potential Analog |
| Substituted Benzaldehyde | Acetone (B3395972) | Aldol Condensation/Oxidation | 1,6-Di(substituted-phenyl)hexane-1,3,4,6-tetrone |
| Substituted Acetophenone | Diethyl oxalate | Claisen Condensation | 1,6-Di(substituted-phenyl)hexane-1,3,4,6-tetrone |
| 1,6-Diarylhexane-1,6-dione | Selenium Dioxide | Riley Oxidation | 1,6-Diarylhexane-1,3,4,6-tetrone |
The synthesis of these analogs is crucial for structure-activity relationship studies in various applications, including materials science and medicinal chemistry.
Structural Elucidation and Conformational Analysis of 1,6 Diphenylhexane 1,3,4,6 Tetrone
X-ray Crystallographic Investigations of the Solid State Structure
The definitive solid-state structure of 1,6-diphenylhexane-1,3,4,6-tetrone has been determined through single-crystal X-ray diffraction analysis. epa.govqu.edu.qa These investigations have unequivocally demonstrated that in the crystalline form, the molecule does not exist as the expected tetraketone but rather as its more stable dienol tautomer, (2Z,4Z)-3,4-dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione. epa.govsigmaaldrich.com This arrangement is stabilized by intramolecular hydrogen bonding, which contributes to the planarity of the core structure.
Crystals of the compound have been grown from an acetone (B3395972) solution by slow evaporation. qu.edu.qa The crystallographic analysis reveals a monoclinic crystal system with the space group P21/n. epa.govqu.edu.qa The unit cell parameters have been determined as follows:
| Crystal Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a | 5.1192(6) Å |
| b | 9.085(9) Å |
| c | 15.366(4) Å |
| β | 97.91(4)° |
| Volume (V) | 708.9(2) ų |
| Z | 2 |
| Calculated Density | 1.362 g/cm³ |
| Data sourced from Nawar, N. (1994). epa.govqu.edu.qa |
The molecule possesses a center of symmetry, with half of the molecule being crystallographically unique. epa.gov The C-C bond lengths within the central hexadiene chain exhibit significant delocalization, consistent with the dienol structure. For instance, the C(9)-C(10) bond length of 1.355(6) Å is notably shorter than a typical C-C single bond, indicating double-bond character. epa.gov The two keto-enol systems are nearly planar, a feature expected for a delocalized π-system. epa.gov This planar conformation is further stabilized by the presence of the aryl substituents. epa.gov
Advanced Spectroscopic Characterization Techniques
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods offer insights into its structure and behavior in different environments, particularly in solution where tautomeric equilibria are more dynamic.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the tautomeric and stereochemical aspects of this compound in solution. Spectroscopic evidence strongly suggests that the enol form is the predominant tautomer in solution, consistent with the solid-state structure. qu.edu.qa
While detailed, publicly available NMR spectra with full assignments are scarce, the expected signals for the major dienol tautomer, (2Z,4Z)-3,4-dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione, can be predicted. The ¹H NMR spectrum would likely show a characteristic signal for the enolic protons, which would be influenced by hydrogen bonding and solvent effects. The vinylic protons on the diene backbone would appear in the olefinic region, and their coupling constants would provide information about the stereochemistry (Z,Z configuration). The protons of the phenyl groups would resonate in the aromatic region.
The ¹³C NMR spectrum would be expected to show signals for the carbonyl carbons, the enolic carbons (C-OH), the vinylic carbons of the diene, and the carbons of the phenyl rings. The chemical shifts of the carbons in the central chain would reflect the delocalized π-system of the dienol form.
Infrared (IR) Spectroscopy for Vibrational Mode Assignments
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is consistent with the predominance of the enol tautomer. qu.edu.qa
A vapor-phase IR spectrum is available, which would show characteristic absorption bands. nih.gov For the dienol form, one would expect to observe:
A broad O-H stretching band in the region of 3200-2500 cm⁻¹, indicative of the intramolecularly hydrogen-bonded hydroxyl groups.
C=O stretching vibrations for the carbonyl groups, likely in the range of 1650-1600 cm⁻¹, with the frequency lowered due to conjugation and hydrogen bonding.
C=C stretching vibrations for the diene system, typically appearing in the 1650-1550 cm⁻¹ region.
C-O stretching vibrations for the enolic C-OH bonds.
Various C-H stretching and bending vibrations for the aromatic rings and the vinylic positions.
A detailed assignment of the major IR absorption bands would provide a vibrational fingerprint of the molecule's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₈H₁₄O₄, corresponding to a molecular weight of 294.31 g/mol . nih.gov
GC-MS data for this compound is available, indicating its volatility and thermal stability under gas chromatography conditions. nih.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z 294. The fragmentation pattern would be characteristic of the dienol structure. Expected fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl groups and the phenyl rings. Common fragments would likely include the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77. The analysis of the relative abundances of the fragment ions can provide further structural information.
Keto-Enol Tautomerism and Equilibrium Studies
The existence of this compound predominantly in its dienol form is a classic example of keto-enol tautomerism. The equilibrium between the tetraketo form and the dienol form is heavily shifted towards the latter due to the significant stabilization it gains from the formation of two intramolecular hydrogen bonds and the extended π-conjugation across the molecule.
Equilibrium:
This compound (Keto form) ⇌ (2Z,4Z)-3,4-dihydroxy-1,6-diphenyl-2,4-hexadiene-1,6-dione (Enol form)
Spectroscopic studies, as mentioned in the crystallographic literature, confirm that the enol form is the major species in solution as well. qu.edu.qa The stability of the enol tautomer is a key factor in its chemical reactivity, with the chelated hydrogen-bonded enol form being the reactive species in the formation of metal complexes. qu.edu.qa
The position of the keto-enol equilibrium can be influenced by various factors, including the solvent, temperature, and pH. While detailed equilibrium studies for this specific compound are not widely published, it is expected that polar solvents might have an effect on the equilibrium position by competing for hydrogen bonding. However, the strong intramolecular hydrogen bonds in the dienol form suggest that it would remain the significantly favored tautomer under most conditions.
Reactivity and Reaction Mechanisms of 1,6 Diphenylhexane 1,3,4,6 Tetrone
Oxidative Transformations of the Tetraketone Core
While specific studies on the comprehensive oxidative transformations of 1,6-diphenylhexane-1,3,4,6-tetrone are not extensively documented in the available literature, the presence of multiple carbonyl groups and adjacent methylene (B1212753) hydrogens suggests a susceptibility to various oxidative reactions. General principles of organic chemistry indicate that under strong oxidizing conditions, cleavage of the carbon-carbon bonds within the hexane (B92381) chain could occur. For instance, reactions with potent oxidizing agents might lead to the formation of benzoic acid and other smaller carboxylic acids.
Furthermore, the reaction of related 1,3,4,6-tetraketones with dinitrogen tetroxide has been reported to yield 4,5-dioxo-4,5-dihydropyridazine-1,2-bis-oxides. These products are noted to be explosive in a dry state, highlighting the potential for energetic reactions under specific oxidative conditions.
Nucleophilic Addition Reactions at Carbonyl Centers
The four carbonyl groups of this compound are electrophilic centers and are thus susceptible to nucleophilic attack. The reactivity of each carbonyl group can be influenced by steric hindrance from the adjacent phenyl groups and the electronic effects of the neighboring carbonyls. Nucleophilic addition is a fundamental process that often initiates more complex reaction cascades, such as cyclizations.
The addition of a nucleophile to one of the carbonyl carbons leads to the formation of a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. For instance, the reaction with primary amines can lead to the formation of imines or enamines, which are key intermediates in the synthesis of nitrogen-containing heterocycles.
Cyclization and Heterocyclic Compound Formation Pathways
The strategic placement of the four carbonyl groups in this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. These reactions typically proceed through a series of nucleophilic addition and condensation steps, leading to the formation of stable aromatic and non-aromatic ring systems.
Pyrrole (B145914) Derivative Synthesis from this compound
The synthesis of pyrrole derivatives from 1,4-dicarbonyl compounds and primary amines is a well-established transformation known as the Paal-Knorr pyrrole synthesis. nih.gov this compound, which contains a 1,4-dicarbonyl motif within its structure, can readily undergo this reaction.
For example, the reaction of this compound with primary amines, such as p-toluidine (B81030) in the presence of benzaldehyde, has been shown to produce highly substituted pyrrole derivatives. In one reported instance, this reaction yielded 2-[4-benzoyl-3-hydroxy-1-(4-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]-1-phenylethanone. youtube.com The reaction proceeds through the initial formation of an enamine from the amine and one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.
Table 1: Examples of Pyrrole Derivative Synthesis
| Reactants | Product |
|---|
Bipyrazole Formation via Hydrazine (B178648) Condensation
The reaction of 1,3-dicarbonyl compounds with hydrazine is a classical method for the synthesis of pyrazoles. Given that this compound possesses two 1,3-dicarbonyl units, it can react with hydrazine to form bipyrazole systems. The condensation reaction of tetracarbonyl compounds with hydrazines is a known route to bipyrazoles. youtube.com
The reaction of 3,4-dihydroxy-2,4-hexadiene-1,6-diones, the enol form of the tetraketone, with hydrazine and arylhydrazines has been reported to yield pyrazole (B372694) derivatives. Depending on the stoichiometry and reaction conditions, the reaction can lead to the formation of a monopyrazole or a bipyrazole. The specific structural features of the resulting pyrazole derivatives are influenced by the substituents on the hydrazine.
Oxazine (B8389632) Ring System Construction from Related Tetraketone Derivatives
Detailed Mechanistic Investigations of Key Chemical Transformations
The mechanism of the Paal-Knorr pyrrole synthesis, which is a key transformation for this compound, has been a subject of detailed study. The reaction is generally understood to proceed under acidic or neutral conditions. The initial step involves the nucleophilic attack of the primary amine on one of the carbonyl groups to form a hemiaminal intermediate. This is followed by dehydration to form an imine or enamine. Subsequent intramolecular nucleophilic attack by the enamine nitrogen or carbon onto the second carbonyl group leads to a five-membered ring intermediate. The final step is the elimination of a water molecule to afford the aromatic pyrrole ring. nih.gov
Investigations into the Paal-Knorr reaction have shown that the rate-determining step can vary depending on the specific substrates and reaction conditions. For some systems, the initial formation of the enamine is the slow step, while for others, the cyclization step is rate-limiting. The stereochemistry of the starting dicarbonyl compound can also influence the reaction rate.
Coordination Chemistry of 1,6 Diphenylhexane 1,3,4,6 Tetrone As a Chelating Ligand
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with 1,6-diphenylhexane-1,3,4,6-tetrone has been explored, with a notable example being a bimetallic copper(II) complex. The synthesis of this complex, μ-1,6-dioxo-1,6-diphenylhexane-3,4-diolato-bis[(2,2′-bipyridine)chloridocopper(II)] dihydrate, involves the reaction of copper(II) chloride with this compound and 2,2′-bipyridine (bipy) in ethanol. nih.gov
The process begins with the dissolution of CuCl₂ in absolute ethanol, creating a green solution. The addition of 2,2′-bipyridine results in a light-blue slurry. Subsequently, the addition of this compound leads to the formation of a lime green slurry, which is stirred for an hour. The resulting precipitate is then collected through vacuum filtration, washed with ethanol, and air-dried. nih.gov This procedure yields a lime green powder, and crystals suitable for X-ray diffraction can be obtained by recrystallization from dimethylformamide (DMF). nih.gov
The resulting bimetallic complex has the chemical formula [Cu₂(C₁₈H₁₂O₄)Cl₂(C₁₀H₈N₂)₂]·2H₂O. nih.gov In this structure, the this compound acts as a tetronediate ligand, bridging two copper(II) ions.
Chelation Behavior and Ligand Field Properties
The chelation of this compound is facilitated by its tautomeric equilibrium, which heavily favors the enol form. nih.gov This dienol form presents multiple oxygen donor atoms, making it an effective chelating agent for metal ions. nih.gov
In the case of the bimetallic copper(II) complex, the tetraketone ligand adopts a μ-1,6-dioxo-1,6-diphenylhexane-3,4-diolato form. Each copper(II) ion is coordinated by two oxygen atoms from the tetronediate ligand and two nitrogen atoms from a 2,2'-bipyridine (B1663995) molecule, forming a nearly planar CuN₂O₂ equatorial plane. A chloride ion also coordinates to each copper ion. nih.gov The 1,3-dionato-like moiety of the ligand chelates a copper ion, forming a six-membered metallocyclic ring. nih.gov This chelation behavior demonstrates the ability of the ligand to bridge metal centers, a property of interest in the design of polynuclear complexes.
Structural and Spectroscopic Probes of Metal-Tetraketone Complexes
The structural and spectroscopic analysis of metal complexes of this compound provides crucial insights into their molecular geometry and bonding. X-ray crystallography is a definitive tool for determining the solid-state structure.
For the free ligand, this compound, X-ray diffraction analysis reveals that it exists in the dienol form in the crystalline state. The molecule is centrosymmetric and adopts a monoclinic crystal system with the space group P2₁/n. nih.gov
Crystal Data for this compound
| Parameter | Value |
|---|---|
| Formula | C₁₈H₁₄O₄ |
| Molecular Weight | 294.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.1192 (6) |
| b (Å) | 9.085 (9) |
| c (Å) | 15.366 (4) |
| β (°) | 97.91 (4) |
| Z | 2 |
Data from Nawar, N. (1992). nih.gov
The structure of the bimetallic copper(II) complex, [Cu₂(C₁₈H₁₂O₄)Cl₂(C₁₀H₈N₂)₂]·2H₂O, has also been elucidated by single-crystal X-ray diffraction. The molecule is centrosymmetric, with each copper(II) ion in a five-coordinate environment. nih.gov The coordination sphere consists of two oxygen atoms from the bridging tetronediate ligand, two nitrogen atoms from a bipyridine ligand, and one chloride ion. nih.gov The two six-membered metallocyclic rings formed by the chelation of the copper ions are nearly coplanar. nih.gov
Hydrogen bonding plays a role in the crystal packing, with the solvent water molecules forming hydrogen bonds with the coordinated chloride ions, linking the bimetallic units into chains. nih.gov
Selected Hydrogen Bond Geometry in the Copper(II) Complex
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** |
|---|---|---|---|---|
| O2—H2A···Cl1 | 0.82 (5) | 2.41 (5) | 3.224 (3) | 171 (5) |
| O2—H2B···Cl1i | 0.98 (4) | 2.33 (5) | 3.307 (4) | 172 (4) |
Data from Monroe et al. (2023). nih.gov
Spectroscopic techniques such as NMR, IR, and mass spectrometry have been used to characterize the free ligand, confirming the predominance of the enol form. nih.gov For the metal complexes, spectroscopic methods would provide further information on the ligand-metal bonding and the electronic structure of the metal centers.
Theoretical and Computational Studies of 1,6 Diphenylhexane 1,3,4,6 Tetrone
Quantum Chemical Calculations for Molecular Geometry and Conformational Preferences
Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. For 1,6-diphenylhexane-1,3,4,6-tetrone, experimental evidence from X-ray crystallography provides a solid foundation for its molecular geometry in the solid state.
A key finding is that the compound predominantly exists in the dienol form in the crystalline state. This tautomerism is a crucial aspect of its structure, where two of the ketone groups are converted to enol groups, leading to a more stabilized system, likely through intramolecular hydrogen bonding. The crystal structure of this compound has been determined to be monoclinic with the space group P21/n. libretexts.orgresearchgate.netchemicalbook.comnih.govsigmaaldrich.com
While the solid-state structure is well-defined, computational methods allow for the exploration of conformational preferences in other phases, such as in solution or in the gas phase. Theoretical studies suggest that for the tetraketone form, a non-planar conformation, with the two outer ketone groups oriented opposite to the central ones, would be the most stable. However, the presence of aryl (phenyl) groups and the formation of the keto-enol system are thought to stabilize a more planar conformation. A comparison with the related compound 1,5-diphenylpentane-1,3,5-trione (B73800) reveals no significant differences in the ligand parameters.
Detailed below are the crystallographic data for the dienol form of this compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C18H14O4 |
| Molecular Weight | 294.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a | 5.1192 (6) Å |
| b | 9.085 (9) Å |
| c | 15.366 (4) Å |
| β | 97.91 (4)° |
| Volume | 708.9 (1) ų |
| Z | 2 |
| Calculated Density | 1.362 g/cm³ |
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of a molecule, particularly the distribution of its electrons in various orbitals, is a key determinant of its chemical reactivity. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides valuable information about the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.
While specific HOMO-LUMO energy values for this compound are not detailed in the available literature, its reactivity has been explored through molecular docking studies. These computational simulations predict how a molecule binds to a target protein, which is indicative of its electronic and steric properties. In studies involving the protein Snt2, this compound exhibited a significant C-dock energy. epa.govresearchgate.netsigmaaldrich.comchemicalbook.comresearchgate.netpsu.edu
The C-dock energy is a score that represents the binding affinity between the ligand (in this case, this compound) and the protein's active site. A more negative value typically indicates a more favorable binding interaction. This suggests that the electronic and structural features of this compound allow it to fit well and interact with the binding pocket of the Snt2 protein, potentially modulating its function. epa.govresearchgate.netsigmaaldrich.comchemicalbook.comresearchgate.netpsu.edu
| Target Protein | Docking Score (C-dock energy) |
|---|---|
| Snt2 | -27.567 kcal/mol |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry offers powerful tools to map out the entire pathway of a chemical reaction, identifying intermediates and the high-energy transition states that connect them. This provides a step-by-step understanding of the reaction mechanism. Such studies involve calculating the potential energy surface of the reacting system and locating the saddle points, which correspond to the transition states. The energy barrier determined from the reactant to the transition state is crucial for predicting the reaction rate.
Based on the conducted research, there are no specific computational studies available in the public domain that elucidate the reaction mechanisms and transition states for this compound. This suggests that while its static properties and some interactions have been investigated, the dynamics of its chemical transformations at a computational level remain an area for future research. Such studies would be valuable for understanding its synthesis, degradation, and metabolic pathways if it were to be developed for any application.
Applications of 1,6 Diphenylhexane 1,3,4,6 Tetrone in Advanced Materials Science and Organic Synthesis
Utilization as a Versatile Building Block for Functional Molecules
The presence of two 1,2-dicarbonyl units within 1,6-diphenylhexane-1,3,4,6-tetrone makes it an ideal precursor for the synthesis of a variety of functional molecules, particularly heterocyclic compounds. The reaction of 1,2-dicarbonyl compounds with 1,2-diamines is a classic and efficient method for the formation of quinoxalines, a class of nitrogen-containing heterocycles with a wide range of applications in pharmaceuticals, dyes, and electronic materials. beilstein-journals.orgrsc.orgacs.org
Given that this compound possesses two such reactive dicarbonyl moieties, it can readily undergo condensation with two equivalents of a 1,2-diamine to yield bis-quinoxaline derivatives. This reaction opens a pathway to highly conjugated systems with potential applications in optoelectronics and as ligands for metal complexes. The general scheme for this transformation involves the reaction of the tetrone with a substituted or unsubstituted o-phenylenediamine.
The synthesis of quinoxaline (B1680401) derivatives can be carried out under various conditions, often with high yields. beilstein-journals.orgrsc.org The choice of solvent and catalyst can be tailored to the specific substrates. For instance, reactions can be performed in solvents like ethanol, acetic acid, or toluene, and can be catalyzed by acids or metals. beilstein-journals.orgrsc.org Microwave-assisted synthesis has also been shown to be an effective method for accelerating these reactions. beilstein-journals.org
The resulting bis-quinoxaline compounds, featuring a flexible hexane (B92381) bridge, can adopt specific conformations, which may be of interest in host-guest chemistry and the design of molecular sensors. The electronic properties of these molecules can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the phenylenediamine precursor.
| 1,2-Dicarbonyl Compound | 1,2-Diamine | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzil | o-Phenylenediamine | Refluxing acetic acid, 2 h | High | beilstein-journals.org |
| Benzil | o-Phenylenediamine | Microwave irradiation (450 W), acetic acid, 3 min | High | beilstein-journals.org |
| Various α-hydroxy ketones (oxidized in situ to 1,2-dicarbonyls) | o-Phenylenediamine | Iodine in DMSO, room temperature, 12 h | 80-90% | acs.org |
| Benzil | o-Phenylenediamine | Molybdophosphovanadates on alumina, toluene, room temperature | High | rsc.org |
Integration into Polymeric Structures and Macrocyclic Frameworks
The bifunctional nature of this compound makes it a candidate monomer for the synthesis of novel polymers and macrocycles. The two 1,2-dicarbonyl units can serve as reaction points for condensation polymerization with tetra-functional monomers, such as aromatic tetraamines.
The reaction of a bis(α-diketone) with a tetraamine, such as 1,2,4,5-tetraaminobenzene, is a known method for the synthesis of polyquinoxalines. acs.org These polymers are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. By employing this compound as the bis(α-diketone) monomer, a polyquinoxaline with a flexible hexane linker in the polymer backbone could be synthesized. This flexible linker might impart a lower glass transition temperature and improved processability compared to fully aromatic polyquinoxalines.
In the realm of supramolecular chemistry, this compound can be envisioned as a building block for the synthesis of macrocycles, including cyclophanes. beilstein-journals.orgmun.canih.gov The synthesis of such macrocycles often involves the reaction of two bifunctional monomers under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For instance, the condensation of this compound with a diamine of appropriate length could lead to the formation of a macrocyclic bis-imine. Subsequent reduction of the imine functionalities would yield a flexible macrocycle with embedded phenyl groups. The synthesis of macrocycles often requires careful selection of reaction conditions to maximize the yield of the desired cyclic product. nih.govcore.ac.ukmskcc.org
| Reaction Type | Co-monomer/Reagent | Potential Product | Anticipated Properties | General Reference |
|---|---|---|---|---|
| Condensation Polymerization | Aromatic tetraamines (e.g., 1,2,4,5-tetraaminobenzene) | Polyquinoxaline | High thermal stability, chemical resistance, improved processability | acs.org |
| Macrocyclization | Aliphatic or aromatic diamines | Macrocyclic bis-schiff base | Host-guest properties, conformational flexibility | nih.govcore.ac.uk |
| Polymerization | Bisphenols | Poly(arylene ether ketone) analogue | Thermoplastic with potential for a wider processing window | dtic.mil |
Role in Novel Redox Systems and Electrochemical Studies
The electrochemical properties of organic molecules are of great interest for applications in electronic devices, sensors, and energy storage. The 1,2-dicarbonyl moieties in this compound and its derivatives, particularly the corresponding quinoxalines, are redox-active. rsc.orgmdpi.comajrconline.orgnih.govlibretexts.orgossila.com
The quinoxaline unit is known to be a good electron acceptor, and polymers and molecules containing this moiety have been investigated as n-type semiconductors and for their electron-transporting properties. beilstein-journals.orgacs.orgrsc.orgresearchgate.netacs.org The electrochemical reduction of quinoxaline-based materials can be studied using techniques such as cyclic voltammetry. ajrconline.orglibretexts.orgacs.org The reduction potentials of these materials can be tuned by the introduction of electron-withdrawing or electron-donating groups. acs.orgacs.org
Polyquinoxalines derived from this compound could exhibit interesting redox behavior. The electrochemical reduction (n-doping) of these polymers could lead to the formation of electrically conducting materials. acs.org The flexible hexane linker may influence the solid-state packing and, consequently, the charge transport properties of the resulting polymer.
Furthermore, bis-quinoxaline derivatives synthesized from this tetrone could serve as ligands for the formation of redox-active metal complexes. The electrochemical behavior of such complexes would be influenced by both the metal center and the electronic nature of the quinoxaline ligands. rsc.org The study of these systems could lead to the development of new electrocatalysts or materials for molecular electronics. The inherent redox activity of the quinone-like structures within the parent tetrone also suggests potential for use in redox flow batteries or as a component in other energy storage systems. acs.orgresearchgate.net
| Material Type | Key Electrochemical Feature | Potential Application | General Reference |
|---|---|---|---|
| Polyquinoxalines | Reversible electrochemical reduction (n-doping) | Electron-transporting materials, n-type semiconductors, light-emitting diodes | beilstein-journals.orgacs.org |
| Quinoxaline-based polymers | Tunable HOMO/LUMO energy levels | Organic solar cells, organic field-effect transistors | acs.orgrsc.orgresearchgate.netacs.org |
| Bis(quinoxaline) metal complexes | Reversible metal- and ligand-centered redox processes | Electrocatalysts, molecular electronics | rsc.org |
| Indolo[2,3-b]quinoxaline derivatives | Low reduction potential and high stability | Anolytes for nonaqueous redox flow batteries | acs.org |
Future Research Directions and Emerging Perspectives in 1,6 Diphenylhexane 1,3,4,6 Tetrone Chemistry
Development of Asymmetric Synthetic Routes
The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry and drug discovery. For 1,6-diphenylhexane-1,3,4,6-tetrone and its derivatives, which possess prochiral centers, the development of asymmetric synthetic routes presents a significant and valuable challenge. Future research in this area is anticipated to focus on two primary strategies: the use of chiral auxiliaries and the development of catalytic asymmetric transformations.
Chiral auxiliaries , which are stereogenic groups temporarily incorporated into a substrate, can effectively control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comnumberanalytics.com In the context of this compound, a potential approach involves the condensation of a chiral amine or alcohol with one of the carbonyl groups to form a chiral enamine or enol ether. This chiral intermediate would then guide the stereoselective formation of new stereocenters upon further reaction. The subsequent removal of the auxiliary would yield an enantiomerically enriched tetrone derivative. A variety of commercially available and synthetically accessible chiral auxiliaries, such as those derived from ephedrine, oxazolidinones, and sulfur-containing compounds, could be explored for this purpose. sigmaaldrich.comscielo.org.mx
The development of catalytic asymmetric methods represents a more atom-economical and elegant approach. This would involve the use of a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, to control the stereoselectivity of the reaction that forms the tetrone backbone. For instance, a chiral Lewis acid could be employed to catalyze the aldol-type condensation reactions that are often used to construct such dicarbonyl systems, thereby inducing asymmetry in the final product. The challenge will lie in designing a catalytic system that can effectively control the stereochemistry at two distant prochiral centers simultaneously.
Exploration of Cascade and Multicomponent Reactions for Scaffold Diversification
Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) offer powerful tools for the rapid construction of complex molecular architectures from simple starting materials in a single operation. These strategies are highly desirable for their efficiency, atom economy, and ability to generate molecular diversity. Future research on this compound will likely explore the use of this compound as a platform for diversification through such reactions.
The multiple carbonyl groups of this compound make it an ideal candidate for participating in a variety of cascade sequences. For example, a sequential series of condensation reactions with different nucleophiles could lead to the formation of highly functionalized and complex heterocyclic systems in a one-pot fashion.
Furthermore, the development of novel multicomponent reactions that incorporate this compound as a key building block is a promising avenue. By reacting the tetrone with two or more other components in a single reaction vessel, a wide array of structurally diverse products could be accessed. This approach would be particularly valuable for the creation of libraries of compounds for biological screening or materials science applications. The exploration of different reaction partners and catalysts will be crucial in expanding the scope and utility of such MCRs.
Advanced Characterization Techniques for Dynamic Processes
While the static solid-state structure of this compound has been determined by X-ray crystallography to exist in the dienol form, its dynamic behavior in solution, particularly the keto-enol tautomerism, remains an area ripe for investigation. qu.edu.qa Advanced characterization techniques, most notably dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, will be instrumental in elucidating these processes.
Variable-temperature NMR studies can provide valuable insights into the thermodynamics and kinetics of the equilibrium between the different tautomeric forms of this compound. researchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the relative populations of the keto and enol forms and to calculate the activation energy for their interconversion. Such studies have been successfully applied to understand the tautomerism in related 1,3-dicarbonyl compounds. researchgate.netnih.govresearchgate.netmdpi.com
Furthermore, two-dimensional NMR techniques, such as EXSY (Exchange Spectroscopy), can be employed to directly observe the exchange between the different tautomeric species, providing a more detailed picture of the dynamic processes at play. Understanding the factors that influence the keto-enol equilibrium, such as solvent polarity and temperature, will be crucial for controlling the reactivity and properties of this versatile molecule.
Novel Applications in Supramolecular Chemistry and Nanomaterials Research
The ability of molecules to self-assemble into well-defined, ordered structures is the foundation of supramolecular chemistry and a key principle in the bottom-up fabrication of nanomaterials. The symmetrical and functional nature of this compound makes it an attractive building block for the construction of novel supramolecular assemblies and nanomaterials.
In the realm of supramolecular chemistry , the tetrone can be envisioned as a versatile component for the formation of supramolecular polymers through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.govgoogle.com The carbonyl groups can act as hydrogen bond acceptors, while the phenyl rings can participate in stacking interactions. By carefully designing and modifying the tetrone scaffold, it may be possible to control the self-assembly process to generate a variety of supramolecular architectures with tailored properties.
In the field of nanomaterials , this compound could serve as a precursor for the synthesis of functional nanoparticles or as a ligand for the construction of metal-organic frameworks (MOFs). The carbonyl functionalities provide potential coordination sites for metal ions, opening up the possibility of creating porous, crystalline materials with applications in gas storage, separation, and catalysis. The use of tetratopic building blocks in the self-assembly of 2D and 3D nanostructures is an active area of research. nih.govrsc.org Additionally, lactone-terminated self-assembled monolayers have been used to mimic polyester (B1180765) surfaces, suggesting that the carbonyl groups of the tetrone could be used to create functionalized surfaces with specific properties. mdpi.com
Q & A
Q. What are the recommended methods for synthesizing 1,6-Diphenylhexane-1,3,4,6-tetrone in a laboratory setting?
Synthesis typically involves multi-step oxidation of 1,6-diphenylhexane precursors. A plausible route includes:
Precursor Preparation : Start with 1,6-diphenylhexane derivatives, introducing ketone groups via controlled oxidation (e.g., using KMnO₄ or CrO₃ under acidic conditions).
Tetrone Formation : Sequential oxidation of the central hexane chain to introduce four ketone groups (1,3,4,6 positions).
Purification : Use column chromatography or recrystallization to isolate the product.
Substituent effects (e.g., methoxy groups) may alter reactivity, as seen in structurally related compounds .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- Spectroscopy :
- NMR : Analyze proton and carbon environments to confirm ketone positions and phenyl group symmetry.
- IR : Identify carbonyl stretching frequencies (~1700 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and bond lengths (if single crystals are obtainable).
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the thermal decomposition of this compound?
Thermal stability studies require:
- Temperature Gradients : Pyrolysis at 650–700°C under inert atmospheres (e.g., N₂ or Ar) to observe decomposition thresholds .
- Product Analysis : Use GC-MS or HPLC to identify volatile products (e.g., toluene, styrene, benzene) and quantify yields.
- Pressure Effects : Under supercritical conditions, secondary products like 1,3-diphenylhexane may dominate due to altered reaction pathways .
Q. How can contradictions in thermal decomposition data be analyzed and resolved?
Contradictions often arise from variations in experimental setups:
- Control Parameters : Ensure consistent heating rates, pressure, and gas flow rates.
- Analytical Calibration : Validate GC-MS/HPLC methods with internal standards.
- Comparative Studies : Replicate conditions from prior work (e.g., 700°C vs. 650°C) to identify threshold effects .
Q. What computational approaches are suitable for modeling the reactivity of this compound?
- Density Functional Theory (DFT) : Calculate reaction pathways for thermal decomposition, focusing on bond dissociation energies (BDEs) of the hexane backbone.
- Hybrid Functionals : Use B3LYP or M06-2X to model electronic transitions and substituent effects on stability.
- Molecular Dynamics (MD) : Simulate pyrolysis under varying temperatures/pressures to predict product distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
